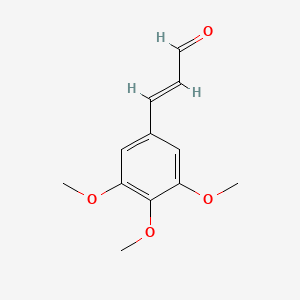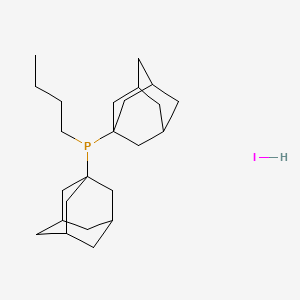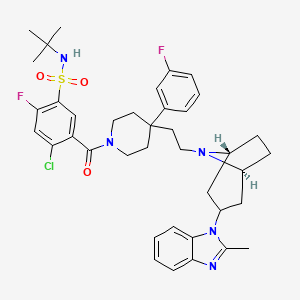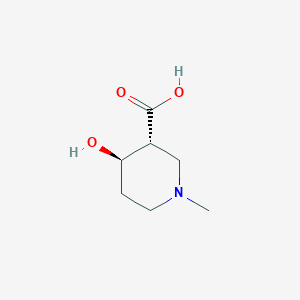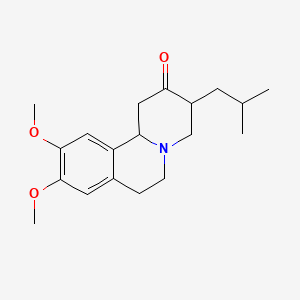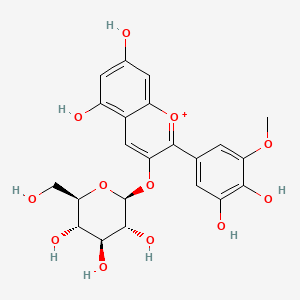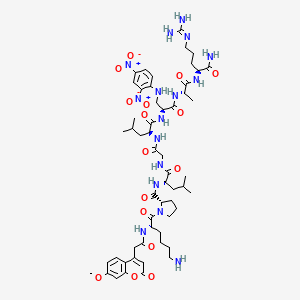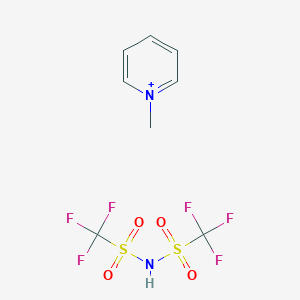
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide
Descripción general
Descripción
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
Mecanismo De Acción
Target of Action
The primary target of 1-Methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is the electrochemical energy applications , specifically in the fabrication of lithium-ion batteries . The compound acts as an electrolyte, playing a crucial role in the charge-discharge cycle of these batteries .
Mode of Action
1-Methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide interacts with its targets by serving as an ionic liquid . It provides a medium for the flow of ions between the anode and cathode in lithium-ion batteries, facilitating the charge-discharge cycle .
Biochemical Pathways
The compound affects the electrochemical pathways in lithium-ion batteries . By facilitating the movement of ions, it enables the transfer of electrical charge between the anode and cathode. This process is essential for the functioning of the battery .
Pharmacokinetics
electrochemical properties are crucial. It has a wide electrochemical window and high viscosity , which are important for its role as an electrolyte in lithium-ion batteries .
Result of Action
The action of 1-Methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide results in the efficient functioning of lithium-ion batteries . It enables the smooth flow of ions, facilitating the charge-discharge cycle and thereby contributing to the battery’s power output .
Action Environment
The action of 1-Methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature . For instance, its infrared absorption spectrum shows a temperature dependence
Análisis Bioquímico
Biochemical Properties
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of ionic liquids. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a solvent or co-solvent in enzymatic reactions, affecting the enzyme’s conformation and activity. The interactions between this compound and biomolecules are primarily driven by electrostatic forces and hydrogen bonding, which can stabilize or destabilize the biomolecular structures depending on the context .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of ion channels and receptors on the cell membrane, leading to changes in intracellular signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through electrostatic interactions and hydrogen bonding. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing enzyme activity and stabilizing biomolecular structures. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effectiveness in various cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct biochemical environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyridinium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The resulting mixture is then filtered to remove any insoluble impurities, and the solvent is evaporated to obtain the pure ionic liquid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridinium cation is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can act as an electrolyte in redox reactions, facilitating the transfer of electrons between the anode and cathode.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: The compound is used as an electrolyte in electrochemical cells, with common reagents including various metal electrodes and redox-active species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the products are typically substituted pyridinium salts, while in redox reactions, the products are the reduced or oxidized forms of the redox-active species.
Aplicaciones Científicas De Investigación
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries, supercapacitors, and dye-sensitized solar cells due to its high ionic conductivity and thermal stability.
Organic Synthesis: The compound serves as a solvent and catalyst in various organic reactions, facilitating the synthesis of complex molecules.
Material Science: It is employed in the preparation of advanced materials such as conducting polymers and nanocomposites.
Separation Technology: The ionic liquid is used in the separation of azeotropic mixtures and the extraction of metal ions from aqueous solutions.
Comparación Con Compuestos Similares
1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide is unique compared to other similar ionic liquids due to its specific combination of high thermal stability, low volatility, and high ionic conductivity. Similar compounds include:
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Known for its wide electrochemical window and high viscosity.
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: Used in dye-sensitized solar cells and other electrochemical applications.
1-Methyl-1-propylpiperidinium Bis(trifluoromethanesulfonyl)imide: Utilized in lithium-ion batteries and other energy storage devices.
These compounds share similar properties but differ in their specific applications and performance characteristics, making this compound a unique and valuable compound in its own right.
Propiedades
IUPAC Name |
1-methylpyridin-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.C2HF6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;9H/q+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRSRPOKULOYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6N2O4S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742086-10-8 | |
| Record name | 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


